N-(4-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Description

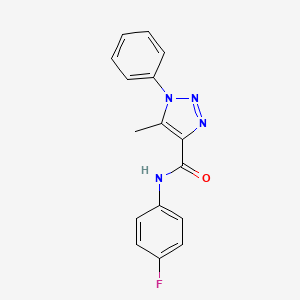

N-(4-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with a phenyl group at the 1-position, a methyl group at the 5-position, and a 4-fluorophenyl carboxamide moiety at the 4-position.

Properties

IUPAC Name |

N-(4-fluorophenyl)-5-methyl-1-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN4O/c1-11-15(16(22)18-13-9-7-12(17)8-10-13)19-20-21(11)14-5-3-2-4-6-14/h2-10H,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYKENFXJXMBQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

-

Formation of the Triazole Ring: : The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. For this compound, 4-fluorophenyl azide and 1-phenyl-1-propyne can be used as starting materials. The reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions.

-

Introduction of the Carboxamide Group: : The carboxamide group can be introduced by reacting the triazole intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or an ester. This step often requires the use of a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

-

Substitution Reactions: : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

-

Oxidation and Reduction: : The triazole ring can be subjected to oxidation or reduction reactions, leading to the formation of different oxidation states or hydrogenated derivatives.

-

Hydrolysis: : The carboxamide group can undergo hydrolysis under acidic or basic conditions, resulting in the formation of the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for deprotonation, followed by the addition of nucleophiles.

Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is common.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically employed.

Major Products

Substitution Reactions: Products include derivatives with various substituents replacing the fluorine atom.

Oxidation and Reduction: Products include oxidized or reduced forms of the triazole ring.

Hydrolysis: Products include the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(4-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes or receptors involved in various diseases.

Biological Studies: It is used in studies to understand the interaction of triazole derivatives with biological targets, such as proteins and nucleic acids.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, inhibiting its activity. The triazole ring can interact with the active site of enzymes, while the fluorophenyl and phenyl groups can enhance binding affinity and specificity. The exact molecular targets and pathways involved vary depending on the biological context and the specific derivative used.

Comparison with Similar Compounds

Structural and Bioactivity Data Table

Key Findings and Implications

- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) enhance lipophilicity and target affinity but may compromise solubility. Methyl and dimethyl groups improve metabolic stability but reduce conformational flexibility .

- Core Modifications : Pyrazole and 1,2,4-triazole analogs exhibit distinct electronic profiles compared to 1,2,3-triazoles, influencing both physicochemical properties and bioactivity .

- Functional Group Trade-offs : Guanidine conjugates offer superior solubility and anti-inflammatory activity, whereas carbothioamides prioritize membrane permeability .

Biological Activity

N-(4-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its versatility in medicinal chemistry. The presence of the 4-fluorophenyl and 5-methyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the NF-κB signaling pathway, which is crucial in cancer cell proliferation and survival. A study reported that triazole analogs demonstrated growth inhibition across various cancer cell lines with GI50 values in the nanomolar range (0.02–0.99 μM) .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line Type | GI50 (μM) | Mechanism of Action |

|---|---|---|---|

| 7h | Hematological | 0.02 | NF-κB inhibition |

| 7h | Solid Tumors | 0.99 | Inhibition of p65 phosphorylation |

| N-(4-F-P)-TCA | Various (NCI panel) | <1 | Growth inhibition via NF-κB pathway |

Antimicrobial Activity

In addition to anticancer properties, triazole compounds have shown promising antimicrobial activity. A study on related triazole derivatives indicated effective inhibition against various bacterial strains with MIC values comparable to established antibiotics .

Table 2: Antimicrobial Efficacy of Triazole Compounds

| Compound | Bacterial Strain | MIC (μg/mL) | Comparison Antibiotic |

|---|---|---|---|

| Triazole A | E. coli | 6.25 | Ciprofloxacin (0.781) |

| Triazole B | S. aureus | 12.5 | Ciprofloxacin (6.25) |

The mechanism by which this compound exerts its biological effects involves modulation of key signaling pathways:

- NF-κB Pathway : Inhibition of IKK-β results in decreased phosphorylation of p65, leading to reduced transcriptional activity associated with tumor progression.

- Reactive Oxygen Species (ROS) : Some studies suggest that triazoles may induce oxidative stress in cancer cells, promoting apoptosis .

Case Studies and Research Findings

Several studies have investigated the biological activity of triazole derivatives similar to this compound:

- Study on Anticancer Efficacy : A compound structurally related to N-(4-fluorophenyl)-5-methyl showed significant inhibition of cell growth in leukemia and breast cancer models .

- Antimicrobial Studies : Research demonstrated that triazole derivatives exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting their potential as novel antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide?

- Methodological Answer : Synthesis typically involves a multi-step approach:

- Step 1 : Condensation of 4-fluoroaniline with phenyl isocyanide to form an imidoyl chloride intermediate.

- Step 2 : Cyclization with sodium azide under controlled temperature (60–80°C) to form the triazole core.

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization using -NMR and -NMR to confirm regioselectivity .

- Key Considerations : Monitor reaction pH and temperature to avoid byproducts like regioisomeric triazoles.

Q. How is structural purity validated for this compound?

- Methodological Answer :

- Spectroscopy : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]) and HPLC (>95% purity).

- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement, with R-factors < 0.05 for high confidence .

- Data Table :

| Technique | Parameters | Typical Values |

|---|---|---|

| -NMR (400 MHz, DMSO-d6) | δ 8.21 (s, 1H, triazole-H) | Confirms regiochemistry |

| HRMS (ESI) | m/z calc. 311.31 | [M+H] = 312.32 |

Q. What are the solubility limitations, and how can they be mitigated?

- Methodological Answer :

- The compound exhibits low aqueous solubility (logP ~3.5). Strategies include:

- Co-solvents : Use DMSO or PEG-400 for in vitro assays.

- Nanoparticle formulation : Encapsulate with polylactic-co-glycolic acid (PLGA) to enhance bioavailability .

Advanced Research Questions

Q. How can structural data contradictions between XRD and NMR be resolved?

- Methodological Answer :

- Cross-validation : Compare XRD-derived bond lengths/angles with DFT-optimized geometries (e.g., using Gaussian 16).

- Software Synergy : Refine XRD data with SHELXL and validate using WinGX’s ORTEP for anisotropic displacement parameters .

- Case Study : Discrepancies in dihedral angles >5° may indicate dynamic disorder; use variable-temperature XRD or solid-state NMR .

Q. What strategies are effective for target identification in enzyme inhibition studies?

- Methodological Answer :

- In silico Screening : Molecular docking (AutoDock Vina) against COX-2 or HDACs, leveraging the fluorophenyl group’s electron-withdrawing properties for active-site interactions .

- Enzyme Assays : Measure IC via fluorometric HDAC inhibition assays (e.g., using HeLa cell lysates) .

- Data Interpretation : Correlate IC with substituent effects (e.g., methyl vs. bromo analogs from PubChem data) .

Q. How to design structure-activity relationship (SAR) studies for bioactivity optimization?

- Methodological Answer :

- Analog Synthesis : Replace the 4-fluorophenyl group with electron-rich (e.g., 4-methoxyphenyl) or bulky (e.g., adamantyl) substituents to probe steric/electronic effects .

- Activity Testing : Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., MCF-7) and compare with anti-inflammatory activity (COX-2 ELISA).

- Data Table :

| Analog | Substituent (R) | IC (COX-2, nM) | Cytotoxicity (MCF-7, µM) |

|---|---|---|---|

| Parent | 4-Fluorophenyl | 120 ± 15 | 25 ± 3 |

| A | 4-Methoxyphenyl | 85 ± 10 | 18 ± 2 |

Q. What in vivo models are suitable for pharmacokinetic profiling?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.